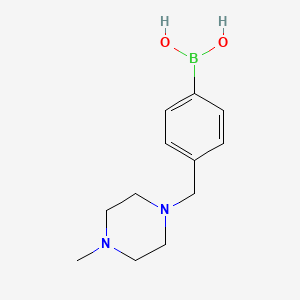

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Description

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methylpiperazinylmethyl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . Its piperazine moiety enhances solubility in polar solvents and may improve pharmacokinetic properties in drug candidates . The boronic acid group enables selective binding to diols and saccharides, making it relevant in sensor technology and targeted drug delivery systems .

Properties

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17/h2-5,16-17H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMKWKJAQFZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Formylphenylboronic Acid

The synthesis begins with the preparation of 4-formylphenylboronic acid, a key intermediate. This compound is typically obtained via Miyaura borylation of 4-bromobenzaldehyde. The reaction employs a palladium catalyst (e.g., Pd(dppf)Cl₂), bis(pinacolato)diboron, and a base (e.g., potassium acetate) in a solvent such as 1,4-dioxane. The bromine atom is replaced by a boronic acid group, yielding 4-formylphenylboronic acid after hydrolysis of the boronate ester.

Reductive Amination with 1-Methylpiperazine

The aldehyde group of 4-formylphenylboronic acid undergoes reductive amination with 1-methylpiperazine to form the methylene-linked piperazine moiety. In a representative procedure:

-

Conditions : The aldehyde (1 equiv) and 1-methylpiperazine (1.2 equiv) are stirred in dichloromethane (DCM) at room temperature. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is added as the reducing agent.

-

Workup : The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with DCM. Purification via column chromatography (silica gel, methanol/DCM gradient) yields the target compound.

Key Advantages :

-

High functional group tolerance due to mild reaction conditions.

-

Minimal formation of quaternary ammonium impurities compared to alkylation routes.

Nucleophilic Substitution of 4-(Bromomethyl)phenylboronic Acid

Synthesis of 4-(Bromomethyl)phenylboronic Acid

This route involves bromination of 4-methylphenylboronic acid. While direct bromination of the methyl group is challenging, radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light has been reported for analogous compounds. The boronic acid group may require protection (e.g., as a pinacol ester) to prevent side reactions.

Alkylation with 1-Methylpiperazine

The bromomethyl intermediate reacts with 1-methylpiperazine in a nucleophilic substitution:

-

Conditions : 4-(Bromomethyl)phenylboronic acid (1 equiv) and excess 1-methylpiperazine (2–3 equiv) are refluxed in n-butanol with potassium carbonate (1.5 equiv) as a base.

-

Workup : The mixture is diluted with water, and the aqueous layer is extracted with n-butanol. Acidification with hydrochloric acid precipitates the product as a dihydrochloride salt, which is purified via recrystallization.

Challenges :

-

Formation of quaternary ammonium byproducts (up to 30% in analogous reactions).

-

Requires rigorous purification to achieve >99% purity, often involving repeated crystallizations.

Comparative Analysis of Synthetic Routes

*Estimated from analogous reactions.

†After recrystallization.

Optimization Strategies and Industrial Scaling

Solvent and Base Selection

Impurity Control

-

Quaternary Salts : In alkylation routes, aqueous washes with n-butanol effectively remove ionic byproducts.

-

Boronic Acid Stability : Use of pinacol ester protection during bromination prevents deboronation.

Emerging Methodologies

Recent advances in flow chemistry and microwave-assisted synthesis could enhance reaction efficiency. For example, continuous flow systems may reduce reaction times for Miyaura borylation from hours to minutes . Additionally, enzymatic reductive amination using engineered aminotransferases offers a greener alternative to traditional methods.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different derivatives.

Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research

The compound has shown potential as an anticancer agent due to its ability to interact with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors associated with tumor growth. For instance, research indicates that derivatives of phenylboronic acids can selectively bind to proteins involved in cancer progression, potentially leading to the development of novel therapeutic agents.

Case Study: Inhibition of Cancer Pathways

In a study examining various phenylboronic acid derivatives, including 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid, researchers evaluated their efficacy against specific cancer cell lines. The results demonstrated that certain modifications to the boronic acid structure enhanced binding affinity to target enzymes, suggesting a pathway for developing more effective anticancer therapies .

Antimicrobial Applications

2.1 β-Lactamase Inhibition

Boronic acids have been explored as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The compound's structure allows it to interact with the active sites of these enzymes, potentially reversing resistance in bacteria such as Klebsiella pneumoniae. This application is crucial in the ongoing battle against antibiotic-resistant infections .

Data Table: Inhibition Potency of Boronic Acids

| Compound Name | Inhibition Constant (Ki) | Target Enzyme |

|---|---|---|

| This compound | TBD | KPC-2 (Klebsiella pneumoniae carbapenemase) |

| 3-Nitrophenylboronic Acid | 0.032 μM | KPC-2 |

| 4-(4-Methylpiperazin-1-yl)phenylboronic acid | TBD | KPC-2 |

Material Science

3.1 Glucose-Sensitive Gels

Recent advancements have focused on using boronic acids in the development of glucose-sensitive materials for drug delivery systems. The unique properties of this compound allow it to form hydrogels that respond to glucose levels, making them suitable for controlled drug release applications .

Case Study: Development of Smart Gels

In a project aimed at creating glucose-responsive microgels, researchers incorporated various boronic acids into the gel matrix. The resulting materials exhibited significant swelling in response to glucose concentrations, demonstrating their potential for applications in diabetes management and targeted drug delivery .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Mechanism of Action

The mechanism of action of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The piperazine moiety can also interact with biological targets, making it useful in the development of biologically active compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular weights, and applications of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid and related compounds:

Key Differences and Research Findings

Reactivity in Cross-Coupling :

- The pinacol ester derivative (MW 302.22) is less reactive in Suzuki couplings than the free boronic acid but offers improved handling stability . In contrast, fluorinated analogs (e.g., 3-fluoro-substituted) exhibit enhanced reactivity due to electron-withdrawing effects, as seen in catalysis studies .

Solubility and Bioavailability: Piperazine-containing boronic acids generally show higher aqueous solubility than non-polar analogs (e.g., 4-methylphenylboronic acid pinacol ester, MW 218.10) . The methylpiperazinylmethyl group in this compound enhances membrane permeability, critical for intracellular drug delivery .

Synthetic Utility :

- Compounds like 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid (MW ~350) are intermediates in peptide coupling, leveraging the Boc group for temporary protection . The ethoxy-linked piperazine variant (1312921-38-2) has been used in kinase inhibitor synthesis, demonstrating flexibility in linker design .

Biological Interactions :

- Boronic acids with piperazine moieties exhibit improved binding to cellular receptors. For example, phenylboronic acid-modified polyethylenimine (PEI) shows enhanced gene transfection efficiency due to boronic acid-diol interactions .

Biological Activity

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This compound is characterized by its unique structural features, which include a piperazine moiety and a phenylboronic acid functional group, allowing it to engage in reversible covalent bonding with various biomolecules.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for modulating biological processes. The piperazine ring facilitates interactions with various receptors and enzymes, influencing their activity and potentially leading to therapeutic effects .

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Protein Interactions : The compound can modulate protein interactions, which is significant for drug development targeting protein-protein interactions.

- Potential Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, although more research is needed to confirm these effects.

Inhibitory Activity

A study highlighted the compound's ability to inhibit certain kinases, which are critical targets in cancer therapy. The compound was profiled against various kinases, revealing selective inhibition patterns that could be exploited for therapeutic purposes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound was explored in several studies. Modifications to the piperazine and phenyl groups were systematically investigated to enhance biological activity. For instance, the introduction of fluorinated derivatives showed improved solubility and binding affinity to target proteins .

Data Tables

| Compound Name | Structural Features | Biological Activity | IC50 Values (nM) |

|---|---|---|---|

| This compound | Boronic acid + Piperazine | Enzyme inhibition | Varies by target |

| 3-Fluoro analog | Boronic acid + Fluorinated phenyl | Enhanced solubility & activity | 50 for ALK1 |

| 2-Fluoro analog | Boronic acid + Fluorinated phenyl | Potential anticancer activity | 30 for ALK2 |

Applications in Research

The compound is utilized in various applications within medicinal chemistry and chemical biology:

- Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting neurological and psychiatric disorders.

- Chemical Biology : In the design of molecular probes for detecting biological molecules such as glucose.

- Materials Science : Development of advanced materials due to stable boron-nitrogen bonds formed by the compound .

Q & A

Q. What are the key synthetic routes for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid?

- Methodological Answer : The compound is typically synthesized via sequential functionalization. A common route involves:

Borylation : Introduction of the boronic acid group to a halogenated aromatic precursor (e.g., bromobenzene derivatives) using Miyaura borylation with bis(pinacolato)diboron and a palladium catalyst .

Mannich Reaction : Incorporation of the 4-methylpiperazine moiety via a Mannich-type reaction, where formaldehyde and 4-methylpiperazine react with the boronic acid-containing intermediate under basic conditions .

Q. How is this compound characterized in academic research?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : and NMR to confirm boronic acid functionality and structural integrity .

- X-ray Crystallography : Resolves crystal packing and molecular geometry, particularly for verifying the spatial arrangement of the piperazine and boronic acid groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity, especially for intermediates .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of boronic acid vapors or fine particulates .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

Advanced Questions

Q. How can cross-coupling efficiency be optimized in Suzuki-Miyaura reactions using this boronic acid?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) to balance reactivity and stability .

- Base Selection : Use K₂CO₃ or Cs₂CO₃ for polar aprotic solvents (e.g., DMF) to enhance nucleophilic displacement .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yields >80% .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Variable Control : Systematically test parameters (e.g., solvent purity, moisture levels) that may affect boronic acid stability .

- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., protodeboronation or dimerization) that reduce yield .

- Reproducibility Studies : Compare protocols across labs to isolate inconsistencies (e.g., inert atmosphere vs. ambient conditions) .

Q. What are the biological interaction mechanisms of this compound in medicinal chemistry research?

- Methodological Answer :

- Receptor Binding : The piperazine moiety may act as a hydrogen-bond donor/acceptor, targeting enzymes like kinases or GPCRs .

- Boronic Acid as a Warhead : Forms reversible covalent bonds with serine residues in proteases (e.g., proteasome inhibitors), validated via kinetic assays .

- Cellular Uptake : Assess permeability using Caco-2 cell models; logP values (~2.5) suggest moderate membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.